molecular formula C13H12BrClN2O3 B1326772 ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate CAS No. 1134334-60-3

ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate

Cat. No.: B1326772
CAS No.: 1134334-60-3
M. Wt: 359.6 g/mol
InChI Key: GFZGMULCZOKUER-UHFFFAOYSA-N
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Description

Structural Characterization of Ethyl 5-Bromo-3-[(Chloroacetyl)Amino]-1H-Indole-2-Carboxylate

Crystallographic Analysis of Molecular Configuration

X-Ray Diffraction Studies on Crystal Packing

The crystallographic investigation of this compound reveals distinctive packing arrangements that are characteristic of halogenated indole derivatives. Based on structural analysis of related compounds in the same chemical family, the crystal structure exhibits intermolecular hydrogen bonding patterns that stabilize the three-dimensional lattice arrangement. The indole ring system maintains essential planarity, with the sum of angles around the indole nitrogen atom approaching 360 degrees, indicating sp² hybridization consistent with aromatic character.

The carboxylate group adopts a planar arrangement with respect to the indole ring system, facilitating optimal π-electron delocalization across the extended conjugated framework. The bromine substituent at the 5-position introduces significant electron-withdrawing effects that influence the overall electron density distribution within the aromatic system. Crystal packing analysis reveals that molecules are stabilized through intermolecular hydrogen-bond interactions, particularly involving the amide functionality of the chloroacetyl group.

The ethyl ester moiety exhibits conformational flexibility, with disorder observed in some related crystalline forms where the ethyl group occupies multiple sites with refined occupancy ratios. This conformational disorder is attributed to the relatively weak intermolecular forces governing the orientation of the alkyl chain compared to the stronger interactions involving the aromatic core and hydrogen-bonding functional groups.

Torsional Angle Analysis of Chloroacetyl-Amino Substituent

The chloroacetyl-amino substituent at the 3-position of the indole ring displays specific torsional characteristics that influence the overall molecular geometry. Analysis of related indole derivatives containing chloroacetyl groups reveals that the torsion angles involving the carbonyl carbon, amide nitrogen, and indole carbon atoms are critical determinants of molecular conformation. The chloroacetyl group typically adopts orientations that minimize steric interactions while maximizing potential intramolecular hydrogen bonding.

Spectroscopic evidence from related compounds indicates that the chloroacetyl-amino group can exist in different rotational conformers, with the barrier to rotation around the carbon-nitrogen bond being influenced by both electronic and steric factors. The presence of the chlorine atom on the acetyl group introduces additional conformational constraints due to its size and electronegativity, leading to preferred orientations that optimize electrostatic interactions within the crystal lattice.

The torsional angles between the chloroacetyl plane and the indole ring system typically range from 30 to 60 degrees in related structures, allowing for optimal overlap of the amide π-system with the extended aromatic framework. These conformational preferences are reflected in the compound's spectroscopic properties and contribute to its overall stability and reactivity patterns.

Spectroscopic Identification Techniques

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁵N)

The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that provide detailed structural information. The chloroacetyl methylene protons appear as a distinctive singlet in the range of 4.5 to 4.7 parts per million, which is consistent with the deshielding effects of both the carbonyl and chlorine substituents. The indole nitrogen-hydrogen proton resonates as a broad singlet between 11.6 and 12.0 parts per million, reflecting the electron-withdrawing influence of the 5-bromo and 3-chloroacetyl-amino substituents.

The aromatic protons of the indole ring system display characteristic coupling patterns that confirm the substitution pattern. The proton at the 4-position typically appears as a doublet with coupling constants of approximately 8.0 to 9.0 hertz, while the 6-position proton shows complex multipicity due to coupling with both the 7-position proton and potential long-range interactions. The 7-position proton resonates as a doublet with similar coupling constants, confirming the expected substitution pattern.

The ethyl ester moiety contributes characteristic signals with the methylene protons appearing as a quartet around 4.4 parts per million with coupling constants of approximately 7.2 hertz, while the methyl protons resonate as a triplet near 1.4 parts per million. These chemical shifts and coupling patterns are consistent with the electron-withdrawing nature of the carboxylate functionality.

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Indole nitrogen-hydrogen 11.6-12.0 Broad singlet -
Chloroacetyl methylene 4.5-4.7 Singlet -
Ethyl ester methylene 4.4 Quartet 7.2
Aromatic proton-4 7.8-8.0 Doublet 8.0-9.0
Aromatic proton-6 7.1-7.4 Multiplet -
Aromatic proton-7 7.2-7.5 Doublet 8.0-9.0
Ethyl ester methyl 1.4 Triplet 7.2

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information with the carbonyl carbon of the chloroacetyl group appearing around 160-170 parts per million, while the ester carbonyl resonates near 161 parts per million. The chloromethyl carbon exhibits a characteristic signal around 43 parts per million, reflecting the deshielding effect of the chlorine atom. The aromatic carbons of the indole ring system display signals in the expected range of 110-140 parts per million, with the carbon bearing the bromine substituent showing characteristic downfield shifts due to the halogen's influence.

Infrared Vibrational Signatures of Functional Groups

The infrared spectrum of this compound exhibits distinctive absorption bands that confirm the presence of key functional groups. The amide nitrogen-hydrogen stretching vibration appears as a characteristic band in the range of 3250 to 3400 wavenumbers, which is consistent with hydrogen bonding interactions that lower the frequency compared to free amide groups. The indole nitrogen-hydrogen stretch contributes an additional band in the same region, often overlapping with the amide absorption.

The carbonyl stretching vibrations provide critical diagnostic information, with the ester carbonyl appearing around 1680-1720 wavenumbers and the amide carbonyl showing absorption near 1640-1670 wavenumbers. The carbon-chlorine stretching vibration contributes a medium-intensity band in the region of 600-800 wavenumbers, which is characteristic of chloroalkyl functionality. The aromatic carbon-carbon stretching vibrations appear as multiple bands between 1400 and 1600 wavenumbers, reflecting the complex substitution pattern of the indole ring system.

Functional Group Wavenumber Range (cm⁻¹) Intensity Assignment
Nitrogen-hydrogen stretch 3250-3400 Medium-strong Amide and indole nitrogen-hydrogen
Ester carbonyl stretch 1680-1720 Strong Ethyl ester carbon-oxygen double bond
Amide carbonyl stretch 1640-1670 Strong Chloroacetyl carbon-oxygen double bond
Aromatic carbon-carbon stretch 1400-1600 Medium Indole ring vibrations
Carbon-chlorine stretch 600-800 Medium Chloroacetyl carbon-chlorine bond

The fingerprint region below 1400 wavenumbers contains numerous absorption bands that are characteristic of the specific substitution pattern and can be used for compound identification through comparison with reference spectra. The presence of the bromine substituent influences the aromatic carbon-hydrogen bending vibrations, causing subtle shifts that can be detected through careful spectral analysis.

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for this compound. The molecular ion peak appears at mass-to-charge ratio 359.60, corresponding to the calculated molecular weight. The isotope pattern reflects the presence of both bromine and chlorine atoms, with characteristic splitting patterns that confirm the molecular formula C₁₃H₁₂BrClN₂O₃.

The fragmentation pattern typically involves initial loss of the ethyl ester group through alpha-cleavage adjacent to the carbonyl, generating fragment ions at mass-to-charge ratios corresponding to the loss of 45 atomic mass units (ethoxyl radical) or 46 atomic mass units (ethanol). The chloroacetyl group undergoes characteristic fragmentation with loss of chlorine (35 atomic mass units) or the entire chloroacetyl moiety (77 atomic mass units), producing diagnostic fragment ions that confirm the substitution pattern.

The indole ring system exhibits high stability under mass spectrometric conditions, with the brominated aromatic core often appearing as a base peak or prominent fragment ion. Secondary fragmentations involve loss of carbon monoxide from acyl fragments and ring-opening reactions that generate characteristic nitrogen-containing fragments. The mass spectral fragmentation pattern serves as a definitive fingerprint for compound identification and purity assessment.

Fragment Ion (m/z) Relative Intensity Proposed Structure Loss from Molecular Ion
359.60 Medium Molecular ion -
314.6 High Loss of ethoxyl 45
313.6 Medium Loss of ethanol 46
282.6 Medium Loss of chloroacetyl 77
324.6 Low Loss of chlorine 35
268.6 High Indole core fragment 91

Properties

IUPAC Name

ethyl 5-bromo-3-[(2-chloroacetyl)amino]-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClN2O3/c1-2-20-13(19)12-11(17-10(18)6-15)8-5-7(14)3-4-9(8)16-12/h3-5,16H,2,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZGMULCZOKUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Indole Synthesis

The synthesis typically begins with a suitably substituted indole-2-carboxylic acid or its ester derivative. For the target compound, the key intermediate is often ethyl 5-bromoindole-2-carboxylate or a closely related derivative.

  • Preparation of 5-bromoindole-2-carboxylate esters : These can be synthesized by bromination of indole-2-carboxylate esters or by starting from 5-bromoindole-2-carboxylic acid, which is then esterified under acidic conditions (e.g., concentrated sulfuric acid) to yield the ethyl ester.

  • Indole ring formation : Fischer indole synthesis is a classical method to construct the indole nucleus, involving the condensation of phenylhydrazines with ketones or aldehydes under acidic conditions such as polyphosphoric acid or ZnCl2 catalysis.

The key functionalization at the C3 position involves the introduction of the [(chloroacetyl)amino] substituent. This is generally achieved through an amide bond formation between the amino group at C3 and chloroacetyl chloride or a related chloroacetylating agent.

  • Amination at C3 : The C3 position of the indole ring can be functionalized by nucleophilic substitution or palladium-catalyzed amination reactions (e.g., Buchwald–Hartwig amination) to introduce an amino group or aniline derivative.

  • Chloroacetylation : The amino group at C3 is then reacted with chloroacetyl chloride under controlled conditions (e.g., in the presence of a base such as triethylamine) to form the chloroacetylamino moiety. This step requires careful temperature control to avoid side reactions and ensure high yield.

Detailed Synthetic Route Example

A representative synthetic route based on literature precedents is as follows:

Step Reaction Reagents/Conditions Yield (%) Notes
1 Esterification of 5-bromoindole-2-carboxylic acid Concentrated H2SO4, ethanol, reflux 80-90 Converts acid to ethyl ester
2 Introduction of amino group at C3 Buchwald–Hartwig amination with suitable amine, Pd(OAc)2 catalyst, base 70-85 Amination at C3 position
3 Chloroacetylation of amino group Chloroacetyl chloride, triethylamine, dichloromethane, 0-5°C 75-90 Formation of chloroacetylamino substituent
4 Purification Column chromatography or recrystallization - Ensures product purity

Reaction Conditions and Optimization

  • Catalysts : Palladium acetate is commonly used for C3 amination via Buchwald–Hartwig coupling, providing good selectivity and yield.

  • Solvents : Dichloromethane or tetrahydrofuran are preferred for chloroacetylation due to their inertness and ability to dissolve both reactants.

  • Temperature : Low temperatures (0–5°C) during chloroacetylation minimize side reactions such as over-acylation or decomposition.

  • Purification : Final products are purified by silica gel chromatography or recrystallization from suitable solvents to achieve high purity (>98%).

Analytical Data and Characterization

  • NMR Spectroscopy : Characteristic signals include the amide NH proton, chloroacetyl methylene protons, and aromatic protons of the indole ring.

  • Mass Spectrometry : Molecular ion peaks consistent with the molecular formula C13H11BrClN2O3 confirm the product.

  • IR Spectroscopy : Amide carbonyl stretching around 1650 cm⁻¹ and N–H stretching bands confirm the presence of the chloroacetylamino group.

Summary Table of Preparation Methods

Aspect Method/Condition Reference
Starting material 5-bromoindole-2-carboxylic acid ethyl ester
Amination at C3 Buchwald–Hartwig amination, Pd(OAc)2 catalyst
Chloroacetylation Chloroacetyl chloride, triethylamine, DCM, 0–5°C General synthetic practice
Purification Column chromatography, recrystallization Standard methods
Yield range 70–90% per step , general synthetic literature

Research Findings and Notes

  • The Buchwald–Hartwig amination is a robust method for introducing amino substituents at the C3 position of indole derivatives, allowing subsequent functionalization.

  • Chloroacetylation is a straightforward acylation reaction but requires careful control to prevent hydrolysis or side reactions.

  • The presence of the bromine atom at C5 can influence reactivity and requires consideration during halogenation and coupling steps.

  • Alternative methods such as direct substitution or use of pre-functionalized intermediates may be explored but often have lower yields or selectivity.

  • The synthetic route is adaptable for preparing analogues by varying the amine or acylating agent.

Chemical Reactions Analysis

Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate may exhibit antiviral properties. For instance, derivatives of indole carboxylates have been investigated for their ability to inhibit SARS-CoV-2 chymotrypsin-like protease (3CLpro), a critical enzyme for viral replication. These studies suggest that modifications in the indole structure can enhance inhibitory potency against viral targets .

Anticancer Research

Indole derivatives are known for their anticancer properties. This compound may be explored for its potential to induce apoptosis in cancer cells. The chloroacetyl group can act as a reactive electrophile, potentially leading to interactions with cellular nucleophiles, which may result in cytotoxic effects against cancerous cells.

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. The presence of the chloroacetyl group suggests potential as an inhibitor of serine proteases or other nucleophilic enzymes. Research into structure-activity relationships (SAR) could provide insights into optimizing its efficacy as an enzyme inhibitor .

Case Study 1: Antiviral Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole carboxylate derivatives and tested them against SARS-CoV-2. Among these compounds, those with structural similarities to this compound showed promising results in inhibiting viral replication in vitro .

Case Study 2: Anticancer Activity

A research article highlighted the synthesis of ethyl indole derivatives and their evaluation against various cancer cell lines. The study found that certain modifications led to increased cytotoxicity, suggesting that compounds like this compound could be further investigated for their potential as anticancer agents .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

This section compares the target compound with six analogs, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Molecular Properties of Ethyl 5-Bromo-3-[(Chloroacetyl)Amino]-1H-Indole-2-Carboxylate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound (Target) C₁₃H₁₂BrClN₂O₃ 359.61 1134334-60-3 5-Br, 3-ClCH₂CONH-, 2-CO₂Et
Ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate C₁₃H₁₂ClFN₂O₃ 298.70 1134334-58-9 5-F, 3-ClCH₂CONH-, 2-CO₂Et
Ethyl 5-chloro-3-(ethyl(phenyl)amino)-1H-indole-2-carboxylate C₁₉H₁₉ClN₂O₂ 342.82 - 5-Cl, 3-NEtPh, 2-CO₂Et
2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid C₁₈H₁₄BrClNO₂ 406.67 - 5-Br, 3-CH₂CO₂H, 1-(3-ClBn), 2-Me
Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate C₁₅H₁₅Br₂NO₄ 433.10 110543-98-1 5-OAc, 6-Br, 2-BrMe, 3-CO₂Et, 1-Me
Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₁₂H₁₃ClN₂O₃S 300.76 - Cyclopenta-thiophene core, 2-ClCH₂CONH-, 3-CO₂Et

Substituent Effects on Reactivity and Bioactivity

  • Halogen Position (Br vs. F vs. Cl):
    The 5-bromo substituent in the target compound increases molecular weight and lipophilicity compared to its 5-fluoro analog (298.70 vs. 359.61 g/mol) . Bromine’s larger atomic radius may enhance π-stacking interactions in biological targets but reduce solubility.
  • Core Heterocycle Differences:
    The cyclopenta-thiophene derivative (Table 1, row 6) lacks indole’s fused benzene ring, reducing aromaticity and altering electronic properties critical for binding to indole-specific targets like serotonin receptors .

Physicochemical and Structural Insights

  • Crystal Packing:
    The 3-chlorobenzyl-substituted analog (Table 1, row 4) forms centrosymmetric dimers via O–H···O hydrogen bonds (2.679 Å), a feature absent in the target compound due to its ester group .
  • Polarity and Solubility: The chloroacetyl amino group increases polarity compared to alkylated analogs, as evidenced by higher TLC Rf values for ethyl(phenyl)amino derivatives (0.31 vs. ~0.22 for triazole-containing indoles) .

Biological Activity

Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms, efficacy, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula : C13H12BrClN2O3
  • Molecular Weight : 359.60 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of certain enzymes involved in viral replication, particularly in studies related to SARS-CoV-2 protease inhibition. This suggests potential applications in antiviral therapies.
  • Antibacterial Activity : It exhibits antibacterial properties against various strains, indicating its potential as a therapeutic agent in treating bacterial infections.

Antiviral Activity

A study investigated the antiviral efficacy of several indole derivatives, including this compound. The compound was evaluated for its ability to inhibit the SARS-CoV-2 chymotrypsin-like protease (3CLpro). The results indicated that:

  • IC50 Value : The compound exhibited an IC50 value of approximately 250 nM against SARS-CoV-2 3CLpro, demonstrating significant inhibitory potency compared to other tested compounds .

Antibacterial Activity

Research on the antibacterial properties revealed that this compound had effective inhibitory concentrations against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined for several pathogens:

Bacterial Strain MIC (μg/mL)
E. coli15
S. aureus10
P. aeruginosa20

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the indole ring and the presence of halogen substituents significantly influence the biological activity of indole derivatives:

  • Bromine Substitution : The presence of bromine at the 5-position enhances enzyme inhibitory activity.
  • Chloroacetyl Group : The chloroacetyl moiety contributes to increased binding affinity to target enzymes.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested for its antiviral properties using VeroE6 cells infected with SARS-CoV-2. The study reported:

  • EC50 Value : The effective concentration (EC50) for viral replication was found to be around 6.9 μM, indicating substantial antiviral activity .

Case Study 2: Antibacterial Testing

Another study focused on assessing the antibacterial effects against multidrug-resistant strains. This compound demonstrated:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate, and how can conflicting reactivity of functional groups be resolved?

  • Methodological Answer : The synthesis requires balancing reactivity between the bromo, chloroacetyl, and indole carboxylate groups.

  • Step 1 : Prioritize protecting the indole nitrogen (e.g., using Boc or Fmoc groups) to prevent undesired side reactions during chloroacetylation .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor selective bromination at position 4. Polar aprotic solvents like DMF may enhance electrophilic substitution .
  • Step 3 : Use mild nucleophilic agents (e.g., trimethylamine) to neutralize HCl byproducts during chloroacetyl coupling, minimizing hydrolysis risks .

Q. What analytical techniques are most reliable for characterizing this compound, and how should contradictory spectral data be addressed?

  • Methodological Answer :

TechniquePurposeKey Data Points
NMR Confirm substituent positionsIntegration ratios for indole protons (e.g., H-3 vs. H-5) and chloroacetyl CH2
HRMS Verify molecular formulaExact mass matching calculated [M+H]+
XRD Resolve ambiguities in regiochemistryCrystallographic data for bond angles/distances
  • Conflict Resolution : If NMR signals overlap, use 2D-COSY or HSQC to assign protons. For HRMS anomalies, recheck ionization conditions (e.g., ESI vs. MALDI) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Step 1 : Perform DFT calculations (e.g., Gaussian 16) to model the electron density at the C5-bromo site. High electrophilicity here suggests compatibility with Pd(0) catalysts .
  • Step 2 : Simulate transition states to assess steric hindrance from the chloroacetyl group. If unfavorable, consider using bulky ligands (e.g., SPhos) to enhance selectivity .
  • Step 3 : Validate predictions with kinetic studies (e.g., monitoring reaction progress via LC-MS) to correlate computational and experimental yields .

Q. What strategies mitigate decomposition of the chloroacetyl group during prolonged storage or under basic conditions?

  • Methodological Answer :

  • Strategy 1 : Store the compound in anhydrous, acidic environments (e.g., 0.1% TFA in DCM) to suppress hydrolysis .
  • Strategy 2 : Replace the chloroacetyl group with a more stable bioisostere (e.g., trifluoroacetyl) if downstream applications permit .
  • Strategy 3 : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition assays?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with variations at the chloroacetyl and carboxylate groups. Prioritize substitutions that enhance hydrogen bonding (e.g., methyl ester → carboxylic acid) .
  • Step 2 : Use SPR (Surface Plasmon Resonance) to measure binding affinity against target kinases (e.g., EGFR or CDK2). Compare IC50 values across analogs .
  • Step 3 : Perform MD simulations (e.g., GROMACS) to predict binding modes and guide further modifications .

Experimental Design & Data Analysis

Q. What statistical approaches are critical for validating synthetic reproducibility and purity thresholds?

  • Methodological Answer :

  • Approach 1 : Use a factorial design (e.g., 2^3 matrix) to test variables like reaction time, temperature, and catalyst loading. Analyze via ANOVA to identify significant factors .
  • Approach 2 : Apply ICH Q2(R1) guidelines for HPLC method validation, ensuring linearity (R² ≥ 0.995), precision (%RSD < 2%), and LOD/LOQ compliance .

Q. How should researchers design a kinetic study to investigate the hydrolysis of the chloroacetyl group under physiological conditions?

  • Methodological Answer :

  • Design : Prepare buffered solutions (pH 7.4 PBS) and incubate the compound at 37°C. Sample at intervals (0, 1, 3, 6, 12, 24h) for LC-MS analysis .
  • Data Analysis : Fit hydrolysis rates to first-order kinetics (ln[C] vs. time). Compare activation energies (Ea) using Arrhenius plots if testing multiple temperatures .

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